molecular formula C₂₁H₃₂O₃ B1146629 ?2-Androstene-1a,17b-diol Acetate CAS No. 5846-70-8

?2-Androstene-1a,17b-diol Acetate

Cat. No.: B1146629
CAS No.: 5846-70-8
M. Wt: 332.48
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Description

2-Androstene-1a,17b-diol acetate is a synthetic steroid compound with the molecular formula C21H32O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of androstane, a type of steroid, and is often used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Androstene-1a,17b-diol acetate typically involves the acetylation of 2-Androstene-1a,17b-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In industrial settings, the production of 2-Androstene-1a,17b-diol acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Androstene-1a,17b-diol acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The acetate group can be replaced with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-Androstene-1a,17b-diol acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various steroid derivatives.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in hormone replacement therapy and its effects on the endocrine system.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other steroid compounds.

Mechanism of Action

The mechanism of action of 2-Androstene-1a,17b-diol acetate involves its interaction with steroid receptors in the body. The compound binds to androgen and estrogen receptors, influencing various physiological processes. It can modulate gene expression and affect the synthesis of proteins involved in growth, metabolism, and immune response.

Comparison with Similar Compounds

2-Androstene-1a,17b-diol acetate is similar to other steroid compounds such as:

    Androstenediol: Known for its weak androgenic and estrogenic activities.

    Androstenedione: An intermediate in the biosynthesis of testosterone and estrogen.

    Dehydroepiandrosterone (DHEA): A precursor to androgens and estrogens with various biological effects.

Uniqueness

What sets 2-Androstene-1a,17b-diol acetate apart is its specific acetylation, which can alter its biological activity and stability. This modification can enhance its potential as a therapeutic agent and its utility in research applications.

Biological Activity

2-Androstene-1α,17β-diol acetate, a steroid compound, is recognized for its biological activity in various physiological processes, particularly in the context of androgen signaling and prostate cancer. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Androstene-1α,17β-diol acetate is an anabolic steroid derived from androgens. Its structure features a hydroxyl group at positions 1 and 17, which are critical for its biological activity. The acetate group enhances its solubility and bioavailability.

The biological activity of 2-androstene-1α,17β-diol acetate primarily involves its interaction with androgen receptors (AR). Upon binding to AR, it modulates gene expression related to growth and differentiation in target tissues such as the prostate.

Androgenic Activity

Research indicates that 2-androstene-1α,17β-diol acetate exhibits significant androgenic activity. It has been shown to stimulate the proliferation of prostate cancer cells through AR activation. In vitro studies demonstrate that this compound can enhance the expression of AR-regulated genes, contributing to cellular growth and survival in androgen-sensitive prostate cancer cell lines (e.g., LNCaP) .

Anti-Cancer Properties

Interestingly, some studies suggest that 2-androstene-1α,17β-diol acetate may also exhibit anti-proliferative effects under certain conditions. For instance, it has been implicated in promoting apoptosis in prostate cancer cells when combined with specific inhibitors of androgen synthesis . This dual action highlights its potential as a therapeutic agent in managing prostate cancer.

Study 1: Prostate Cancer Cell Lines

A study evaluating the effects of 2-androstene-1α,17β-diol acetate on LNCaP cells revealed that treatment led to increased cell proliferation and enhanced expression of AR target genes. The results indicated a dose-dependent response, suggesting effective modulation of AR signaling pathways .

Study 2: In Vivo Models

In vivo experiments using xenograft models demonstrated that administration of 2-androstene-1α,17β-diol acetate resulted in increased tumor growth compared to controls. However, when combined with finasteride (an inhibitor of DHT synthesis), a significant reduction in tumor size was observed, indicating a complex interplay between androgen metabolism and tumor dynamics .

Data Tables

Study Cell Line Treatment Outcome Reference
Study 1LNCaP2-Androstene-1α,17β-diol acetateIncreased proliferation
Study 2Xenograft2-Androstene-1α,17β-diol acetate + FinasterideReduced tumor size

Properties

IUPAC Name

[(1S,5S,8S,9S,10S,13S,14S,17S)-1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-19-10-9-16-15-8-7-14-5-4-6-18(23)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19,23H,5,7-12H2,1-3H3/t14-,15+,16+,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRVGISYZLHNHZ-NDUYDNQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C=CC4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.